3,6-Bis(chloromethyl)piperazine-2,5-dione
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Overview
Description
3,6-Bis(chloromethyl)piperazine-2,5-dione is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a cyclic urea derivative with two chloromethyl groups attached to the piperazine ring. It is known for its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as lipidoid 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione (ckk-e12), are incorporated into lipid nanoparticles to deliver mrna molecules for cancer immunotherapy .
Mode of Action
These compounds are known to interact with their targets and induce changes that can lead to therapeutic effects .
Biochemical Pathways
Related compounds are known to play a role in cancer immunotherapy, suggesting that they may affect pathways related to immune response .
Result of Action
Related compounds have been shown to have potential therapeutic effects in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(chloromethyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(chloromethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
3,6-Bis(chloromethyl)piperazine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Bis(phthalimido)piperazine: Another piperazine derivative with antimicrobial properties.
Bis(3-aminopropyl)piperazine: Known for its use in the synthesis of biologically active molecules.
2,3-Dihydro-phthalazine-1,4-dione: A related compound with potential therapeutic applications.
Uniqueness
3,6-Bis(chloromethyl)piperazine-2,5-dione is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
3,6-bis(chloromethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-1-3-5(11)10-4(2-8)6(12)9-3/h3-4H,1-2H2,(H,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDFUUWGCSFGOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313541 |
Source
|
Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15948-95-5 |
Source
|
Record name | NSC271941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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